7H-Imidazo[1,5,4-DE]quinoxaline
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Overview
Description
7H-Imidazo[1,5,4-DE]quinoxaline is a heterocyclic compound that belongs to the class of imidazoquinoxalines These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Imidazo[1,5,4-DE]quinoxaline typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . Another method involves the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, which undergoes intramolecular cyclization through aromatic nucleophilic substitution of halogen and subsequent autooxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7H-Imidazo[1,5,4-DE]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Aromatic nucleophilic substitution reactions are common, especially involving halogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated derivatives react with nucleophiles like amines and thiols under basic conditions.
Major Products
Scientific Research Applications
7H-Imidazo[1,5,4-DE]quinoxaline and its derivatives have been extensively studied for their biological activities. They exhibit a wide range of pharmacological properties, including:
Anticancer Activity: Effective against melanoma, T-lymphoma, myeloid leukemia, and colon cancer.
Neuroprotective Effects: Potential for treating neurodegenerative diseases such as Parkinson’s disease.
Antimicrobial Properties: Active against various bacterial and fungal pathogens.
Enzyme Inhibition: Inhibitors of phosphodiesterases and kinases, which are important in signal transduction pathways.
Mechanism of Action
The mechanism of action of 7H-Imidazo[1,5,4-DE]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as phosphodiesterases and kinases . The compound also interacts with adenosine and benzodiazepine receptors, contributing to its neuroprotective and anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]quinoxaline: Shares a similar fused ring system but differs in the position of the nitrogen atoms.
Pyrrolo[1,2-a]quinoxaline: Contains a pyrrole ring instead of an imidazole ring.
Thiazolo[3,4-a]quinoxaline: Features a thiazole ring fused to the quinoxaline moiety.
Uniqueness
7H-Imidazo[1,5,4-DE]quinoxaline is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of biological targets makes it a versatile compound in medicinal chemistry .
Properties
CAS No. |
36726-38-2 |
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Molecular Formula |
C9H7N3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,8,10-pentaene |
InChI |
InChI=1S/C9H7N3/c1-2-7-9-8(3-1)11-6-12(9)5-4-10-7/h1,3-6H,2H2 |
InChI Key |
XJJFKOQNJPJYTR-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C3C1=NC=CN3C=N2 |
Origin of Product |
United States |
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